2-[(4-methylcyclohexyl)amino]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylcyclohexyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-2-4-9(5-3-8)10-6-7-11/h8-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKASEBHQXLQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Overview of Amino Alcohol Chemistry in Contemporary Research
Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. This bifunctionality makes them versatile building blocks in organic synthesis and materials science. In contemporary research, amino alcohols are crucial as precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and surfactants.
The presence of both a basic nitrogen atom and a nucleophilic/protic hydroxyl group allows for a diverse array of chemical transformations. They can act as ligands for metal catalysts, enabling asymmetric synthesis, a critical process in the production of chiral drugs. Furthermore, the intramolecular hydrogen bonding between the amino and hydroxyl groups can influence the conformation and reactivity of these molecules.
The Role of Methylcyclohexyl and Ethanolamine Substructures in Organic Synthesis
The 4-methylcyclohexyl group is a bulky, non-polar, alicyclic substituent. Its primary role in organic synthesis is often to impart lipophilicity to a molecule, which can be crucial for its solubility and biological activity. The stereochemistry of the methyl group relative to the amino-ethanol side chain (cis or trans) can also introduce elements of chirality and conformational rigidity, which are of significant interest in medicinal chemistry and catalyst design. For instance, the trans isomer of 4-methylcyclohexylamine (B30895) is a key intermediate in the synthesis of the antidiabetic drug glimepiride. google.comnih.gov
The ethanolamine (B43304) substructure provides the characteristic amino alcohol functionality. Ethanolamine and its N-substituted derivatives are widely used in industrial and laboratory synthesis. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, while the secondary amine is a nucleophilic center and a weak base. The reaction of amines with ethylene (B1197577) oxide is a common industrial route to produce ethanolamines. dtic.mil
Historical Development and Preliminary Investigations of the Compound Class
Classical and Established Synthetic Routes
Traditional synthetic approaches to this compound often prioritize yield and simplicity, employing well-documented reactions. These methods are typically robust and scalable for producing racemic or diastereomeric mixtures of the target compound.
Condensation Reactions Involving Cyclohexanone (B45756) Derivatives and Ethanolamine Analogues
One of the most direct and widely employed methods for the synthesis of this compound is the reductive amination of 4-methylcyclohexanone (B47639) with ethanolamine. This one-pot reaction involves the condensation of the ketone and the amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and is often catalyzed by a mild acid to facilitate the dehydration step of imine formation. A variety of reducing agents can be used to effect the reduction of the transient imine. The choice of reactants and conditions can be tailored to optimize the yield of the final product.
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Conditions |
| 4-Methylcyclohexanone | Ethanolamine | Sodium borohydride (B1222165) | Methanol | Room temperature, 12-24h |
| 4-Methylcyclohexanone | Ethanolamine | Sodium triacetoxyborohydride | Dichloromethane | Room temperature, 4-12h |
| 4-Methylcyclohexanone | Ethanolamine | Catalytic Hydrogenation (H₂) | Ethanol | Elevated pressure, Pd/C catalyst |
Formation and Subsequent Reduction of Iminium Intermediates
The mechanism of the reductive amination proceeds through the formation of a key iminium intermediate. The initial reaction between the carbonyl group of 4-methylcyclohexanone and the primary amine of ethanolamine forms a hemiaminal. Under mildly acidic conditions, this hemiaminal readily dehydrates to form an imine. Protonation of the imine nitrogen by the acid catalyst generates a more electrophilic iminium cation.
This iminium intermediate is then susceptible to nucleophilic attack by a hydride source. Common reducing agents for this transformation are borohydride derivatives, which deliver a hydride ion to the carbon of the carbon-nitrogen double bond, thereby reducing it to a single bond and forming the final amino alcohol product.
| Reducing Agent | Characteristics |
| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent, effective for imines. |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective than NaBH₄; effective at acidic pH where iminium ion formation is favored. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reagent, particularly effective for reductive aminations. |
Multistep Convergent Synthesis Strategies
A convergent synthetic approach involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a final step. For this compound, a convergent strategy could involve the preparation of a 4-methylcyclohexylamine derivative and a protected ethanolamine fragment, followed by their coupling.
This approach allows for greater modularity and can be advantageous for the synthesis of analogues. For instance, an activated derivative of 4-methylcyclohexylamine could be reacted with a suitably protected 2-haloethanol or ethylene oxide.
| Fragment A | Fragment B | Coupling Reaction |
| 4-Methylcyclohexylamine | 2-Bromoethanol | Nucleophilic substitution |
| 4-Methylcyclohexylamine | Ethylene oxide | Ring-opening reaction |
| 4-Methylcyclohexyl bromide | Ethanolamine | Nucleophilic substitution |
Stereoselective Synthesis of this compound
The structure of this compound contains multiple stereocenters, leading to the possibility of several stereoisomers. Stereoselective synthesis aims to produce a single, desired stereoisomer in high purity. This is often crucial for applications where biological activity is dependent on a specific three-dimensional arrangement of atoms.
Asymmetric Catalytic Approaches for Chiral Induction
Asymmetric catalysis offers an elegant and efficient means of introducing chirality. In the context of synthesizing this compound, a key strategy would be the asymmetric reduction of the corresponding imine formed from 4-methylcyclohexanone and ethanolamine. This can be achieved using a chiral catalyst that facilitates the transfer of hydrogen from a hydrogen source to one face of the imine, leading to an excess of one enantiomer of the product.
Transition metal catalysts, such as those based on rhodium, iridium, or ruthenium, complexed with chiral ligands, are often employed for this purpose. The chiral ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reduction.
| Catalytic System | Chiral Ligand Type | Typical Hydrogen Source |
| [Rh(COD)Cl]₂ / Chiral Phosphine | BINAP, DuPhos | H₂ |
| [Ir(COD)Cl]₂ / Chiral Diamine | TsDPEN | Formic acid/triethylamine |
| RuCl₂(chiral ligand)(dmf)₂ | C₃-TunePhos | H₂ |
Use of Chiral Auxiliaries and Reagents in Stereocontrolled Reactions
The use of chiral auxiliaries is a well-established strategy for stereocontrolled synthesis. researchgate.net A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. researchgate.net After the desired stereocenter has been created, the auxiliary can be removed. researchgate.net
For the synthesis of a specific stereoisomer of this compound, a chiral auxiliary could be attached to the ethanolamine moiety. For example, a chiral oxazolidinone derived from an amino acid could be used. The reaction of this chiral building block with 4-methylcyclohexanone would proceed with a diastereoselectivity dictated by the steric and electronic properties of the auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched amino alcohol.
Another approach involves using a chiral reagent, such as a stoichiometric chiral reducing agent, to reduce the imine intermediate with high stereoselectivity.
| Chiral Auxiliary/Reagent | Class | Principle of Stereocontrol |
| Evans' Oxazolidinones | Chiral Auxiliary | Forms a chiral imine or enamine derivative, directing nucleophilic attack. |
| Pseudoephedrine | Chiral Auxiliary | Forms a chiral amide which can be alkylated diastereoselectively. |
| (R)- or (S)-CBS Reagents | Chiral Reagent | Catalytic asymmetric reduction of ketones and imines. |
Enantiomeric Resolution and Diastereomeric Separation Techniques for Related Compounds
The separation of stereoisomers is a critical step in the synthesis of chiral amino alcohols. For compounds structurally similar to this compound, various techniques are employed to resolve enantiomers and separate diastereomers, ensuring the desired stereochemical purity.
One common approach involves derivatization with a chiral resolving agent to form diastereomers, which can then be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). For instance, amino alcohols can be reacted with chiral derivatizing reagents, such as those containing amino acid auxiliaries, to form diastereomeric pairs. akjournals.com These diastereomers, possessing different physical properties, are then separable on a non-chiral stationary phase. akjournals.com
Kinetic resolution represents another powerful strategy. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. A highly efficient kinetic resolution of racemic 1,2-amino alcohols has been achieved through intermolecular acetalization using a chiral phosphoric acid catalyst. acs.org This method provides access to a range of enantiomerically enriched 1,2-amino alcohols. acs.org
Chromatographic methods using chiral stationary phases (CSPs) are also widely used for the direct separation of enantiomers. Protein-based columns, such as those containing α1-acid glycoprotein (B1211001) or cellulase, have demonstrated effectiveness in resolving various amino alcohol enantiomers via liquid chromatography. nih.gov The choice of mobile phase composition is crucial in these separations and can even be used to control the retention order of the enantiomers. nih.gov Furthermore, gas chromatography on a proline chiral stationary phase has been successful in resolving racemic aromatic alcohols without derivatization and aliphatic amines after derivatization. nih.gov
Ion-pair chromatography offers an alternative method, where a chiral counter-ion is used to form diastereomeric ion pairs with the racemic amino alcohol, allowing for their separation. researchgate.net
Table 1: Comparison of Chiral Separation Techniques for Amino Alcohols
| Technique | Principle | Advantages | Typical Application |
|---|---|---|---|
| Diastereomeric Derivatization | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation using standard chromatography. akjournals.com | Wide applicability, use of standard equipment. | Separation of various amino alcohols after reaction with chiral reagents. akjournals.com |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer. acs.org | High efficiency for certain substrates. acs.org | Resolution of racemic 1,2-amino alcohols using chiral phosphoric acid catalysts. acs.org |
| Chiral Stationary Phase (CSP) Chromatography | Direct separation of enantiomers on a column containing a chiral selector. nih.gov | Direct separation without derivatization. | Resolution of amino alcohols on protein-based columns. nih.gov |
| Ion-Pair Chromatography | Formation of diastereomeric ion pairs with a chiral counter-ion, enabling separation. researchgate.net | Applicable to ionizable compounds. | Separation of amino alcohols using chiral counter-ions like (+)-10-camphorsulfonic acid. researchgate.net |
Novel Synthetic Strategies and Reaction Conditions
Recent advancements in organic synthesis have led to the development of novel strategies for the construction of amino alcohols, focusing on efficiency, selectivity, and milder reaction conditions.
Photochemical Transformations and Their Relevance to Analogues
Photochemical methods, particularly those involving photoredox catalysis, have emerged as powerful tools for the synthesis of amino alcohols under mild conditions. rsc.org Visible light-induced protocols have been developed, utilizing organic dyes like eosin (B541160) Y as the organophotoredox catalyst. rsc.org These methods are attractive due to their use of light as a green reagent. rsc.org
A photoredox-induced radical relay method has been reported for the synthesis of functionalized β-amino alcohol derivatives. gaylordchemical.com This strategy involves the light-induced reaction of an O-acyl hydroxylamine (B1172632) and a vinyl ether, catalyzed by an iridium complex, to construct C-N and C-O bonds across a double bond with high regioselectivity. gaylordchemical.com Dual catalytic systems combining photoredox catalysis with other metals, such as chromium, have also been employed to synthesize protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. acs.orgorganic-chemistry.org This approach allows for the in situ generation of α-amino carbanion equivalents that act as nucleophiles. acs.org
Metal-Catalyzed Methods in Amino Alcohol Construction
Metal catalysis plays a pivotal role in the modern synthesis of amino alcohols, offering a range of methodologies for their construction. Nickel-catalyzed selective monoamination of vicinal diols provides an efficient route to β-amino alcohols. acs.org This method is advantageous as it utilizes a commercially available and earth-abundant metal catalyst. acs.org The reaction proceeds via a double dehydrogenation followed by selective monoamination through a tandem transfer hydrogenation mechanism, with water as the only byproduct. acs.org
Copper-catalyzed reactions have also been extensively explored. For example, a highly diastereo- and enantioselective process for the synthesis of chiral 1,2-amino alcohols involves the Cu-catalyzed reductive coupling of aldehyde electrophiles. researchgate.net Another copper-catalyzed method enables the enantioselective aminoallylation of ketones. acs.org
Furthermore, iridium-catalyzed asymmetric transfer hydrogenation of N-PMP-protected γ-amino ketones can produce anti-γ-amino alcohols, while rhodium-catalyzed asymmetric hydrogenation of the same substrates yields the corresponding syn-products. rsc.org These complementary methods provide stereoselective access to different diastereomers of γ-amino alcohols. rsc.org
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
The optimization of reaction parameters is a critical aspect of developing efficient synthetic protocols for amino alcohols. This involves a systematic investigation of various factors that can influence the reaction's outcome, including the choice of catalyst, solvent, base, temperature, and reaction time.
In the nickel-catalyzed monoamination of 1,2-diols, a screening of different nickel sources, ligands, bases, and solvents was performed to maximize the yield of the desired β-amino alcohol. acs.org For instance, switching the solvent from toluene (B28343) to n-octane significantly increased the product yield. acs.org
Similarly, in the development of photochemical methods, the choice of photocatalyst and reaction conditions is crucial. For the enantioselective radical C–H amination to synthesize β-amino alcohols, a multi-catalytic strategy was devised where a photocatalyst selectively excites a chiral copper catalyst complex. nih.gov The optimization of this system was necessary to ensure both high efficiency and selectivity. nih.gov
Table 2: Key Reaction Parameters and Their Impact on Amino Alcohol Synthesis
| Parameter | Influence | Example |
|---|---|---|
| Catalyst | Determines the reaction pathway, enantioselectivity, and diastereoselectivity. | Chiral phosphoric acid for kinetic resolution acs.org; Nickel/TMEDA for monoamination of diols acs.org; Iridium vs. Rhodium for diastereoselective hydrogenation. rsc.org |
| Solvent | Affects solubility of reagents, reaction rates, and sometimes the reaction pathway. | Changing from toluene to n-octane improved yield in Ni-catalyzed amination. acs.org |
| Ligand | In metal-catalyzed reactions, the ligand influences the steric and electronic environment of the metal center, impacting selectivity. | Use of TMEDA with a nickel catalyst was found to be effective. acs.org |
| Temperature | Influences reaction rates and can affect selectivity. | Reactions are often optimized for a specific temperature to balance reaction speed and selectivity. acs.org |
| Base | Can act as a catalyst or be required for deprotonation steps. | KOH was used as the base in the Ni-catalyzed monoamination of 1,2-diols. acs.org |
Oxidation Reactions of the Secondary Amino Alcohol Functionality
The oxidation of amino alcohols can be a complex process, with the potential for reaction at either the nitrogen or the oxygen center. The specific outcome of an oxidation reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. In the case of this compound, oxidation can lead to a variety of products, including the formation of cyclic compounds such as oxazolidinones or the selective oxidation of the alcohol or amine moiety.
Oxazolidinones are a class of five-membered heterocyclic compounds that contain both nitrogen and oxygen in the ring. While the direct oxidation of a secondary amino alcohol to an oxazolidinone is not a commonly reported transformation, the formation of such structures from amino alcohol precursors is well-established through other synthetic routes. Typically, the synthesis of oxazolidinones involves the reaction of an amino alcohol with a carbonylating agent such as phosgene, a chloroformate, or a carbonate.
In the context of oxidative degradation, the formation of 2-oxazolidinone (B127357) has been observed as a product from the oxidation of other amines, suggesting that under certain harsh oxidative conditions, a pathway to such cyclic structures from this compound could exist, likely proceeding through an N- or O-centered radical intermediate followed by cyclization and further oxidation. However, this would likely be a minor pathway in controlled synthetic transformations.
More commonly, the oxidation of secondary amines can lead to the formation of nitrones or, under more vigorous conditions, cleavage of the C-N bond. The oxidation of the primary alcohol would be expected to yield either the corresponding aldehyde, 2-[(4-methylcyclohexyl)amino]acetaldehyde, or the carboxylic acid, 2-[(4-methylcyclohexyl)amino]acetic acid. The proximity of the amino group can influence these oxidation processes.
Achieving selective oxidation of either the alcohol or the amine functionality in this compound requires careful selection of the oxidizing agent.
Oxidation of the Alcohol:
The selective oxidation of the primary alcohol to an aldehyde or carboxylic acid in the presence of a secondary amine is a common challenge in organic synthesis. A variety of modern catalytic systems have been developed to address this. For instance, copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst systems are known for their ability to mediate the aerobic oxidation of primary alcohols to aldehydes with a high degree of chemoselectivity, often leaving amine functionalities intact. nih.gov Similarly, ruthenium-based catalysts have been shown to selectively oxidize secondary alcohols in the presence of other functional groups. nih.gov Manganese-based catalysts have also been employed for the selective oxidation of secondary alcohols to ketones. researchgate.net While this compound contains a primary alcohol, these examples highlight the potential for catalyst-controlled selective oxidation.
| Reagent/Catalyst System | Expected Product (from alcohol oxidation) | Key Features |
| Copper/TEMPO | 2-[(4-methylcyclohexyl)amino]acetaldehyde | Aerobic oxidation, high chemoselectivity for alcohols. nih.gov |
| Ruthenium Catalysts | 2-[(4-methylcyclohexyl)amino]acetaldehyde | Can be selective for secondary over primary alcohols, but adaptable. nih.gov |
| Manganese Catalysts | 2-[(4-methylcyclohexyl)amino]acetaldehyde | Effective for alcohol oxidation. researchgate.net |
Oxidation of the Amine:
The oxidation of secondary amines can be achieved with various reagents. For example, oxoammonium salts, generated in situ from nitroxyl (B88944) radicals like TEMPO, can act as potent hydride acceptors to oxidize the α-C–H bond of amines. chemrxiv.org This can lead to the formation of an iminium ion, which can then be hydrolyzed to a ketone or further react. In the case of this compound, this could potentially lead to the formation of an enamine or, upon hydrolysis, formaldehyde (B43269) and 4-methylcyclohexylamine.
Reduction Processes Involving the Amino Alcohol Moiety
Reduction reactions involving this compound are less common than oxidations, as the functional groups are already in a reduced state. However, reduction can be relevant in the context of its synthesis from unsaturated precursors or in reductive cleavage reactions.
The synthesis of this compound can be envisioned through the reduction of various unsaturated precursors. For example, the catalytic hydrogenation of an appropriate imine or enamine, formed from the condensation of 4-methylcyclohexanone and ethanolamine followed by rearrangement, would yield the target molecule. Similarly, the reductive amination of glyoxal (B1671930) or a protected equivalent with 4-methylcyclohexylamine would also be a viable synthetic route. These processes typically employ transition metal catalysts such as palladium, platinum, or nickel in the presence of hydrogen gas.
Reductive cleavage involves the breaking of a chemical bond using a reducing agent. numberanalytics.com In the context of this compound, reductive cleavage of the C-N or C-O bond is possible under specific conditions, although it would generally require prior activation of one of the functional groups. For instance, conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, could facilitate reductive cleavage of the C-O bond with a strong reducing agent like lithium aluminum hydride, which would ultimately lead to the formation of N-ethyl-4-methylcyclohexylamine. Reductive cleavage of the C-N bond is a more challenging transformation and would likely require more specialized reagents. researchgate.netrsc.org
Nucleophilic Substitution and Derivatization at the Hydroxyl Group
The primary hydroxyl group of this compound is a key site for nucleophilic substitution and derivatization reactions. These transformations are essential for modifying the properties of the molecule, for example, to enhance its biological activity or to prepare it for further chemical conversions.
The hydroxyl group can be converted into a variety of other functional groups through nucleophilic substitution, typically after activation to a better leaving group. Common derivatization reactions include esterification and etherification. nih.govresearchgate.netsemanticscholar.orglibretexts.org
Esterification: The reaction of this compound with an acyl chloride, anhydride, or carboxylic acid (under acidic catalysis) will yield the corresponding ester. This is a widely used method for protecting the hydroxyl group or for introducing specific functionalities.
Etherification: The formation of an ether can be achieved through a Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
The table below summarizes some common derivatization reactions at the hydroxyl group.
| Reagent | Reaction Type | Product |
| Acyl Chloride (e.g., Acetyl Chloride) | Esterification | 2-[(4-methylcyclohexyl)amino]ethyl acetate |
| Carboxylic Anhydride (e.g., Acetic Anhydride) | Esterification | 2-[(4-methylcyclohexyl)amino]ethyl acetate |
| Alkyl Halide (e.g., Methyl Iodide) in the presence of a base | Etherification (Williamson) | 1-methoxy-N-(4-methylcyclohexyl)ethan-2-amine |
| Isocyanate (e.g., Phenyl Isocyanate) | Carbamate formation | 2-[(4-methylcyclohexyl)amino]ethyl phenylcarbamate |
These derivatization reactions are crucial for the chemical manipulation of this compound and allow for the synthesis of a wide range of derivatives with tailored properties.
Formation of Ethers and Esters from the Ethanolamine Backbone
The hydroxyl group of this compound serves as a prime site for the formation of ethers and esters, common transformations for amino alcohols. nih.gov
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. youtube.comyoutube.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The less sterically hindered nature of the primary alcohol facilitates this SN2 reaction. youtube.com Various reagents and conditions can be employed to achieve this transformation, with the choice often depending on the desired ether and the scale of the reaction. organic-chemistry.org
Interactive Data Table: Ether Synthesis Methodologies
| Method | Reagents | Key Features |
| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | Classic SN2 reaction; works best with primary alkyl halides to avoid elimination side reactions. youtube.comyoutube.com |
| Acid-Catalyzed Alkoxymercuration-Demercuration | 1. Alkene, Alcohol 2. Hg(OAc)₂, NaBH₄ | Markovnikov addition of the alcohol across the alkene, forming an ether without carbocation rearrangement. youtube.com |
| Acid-Catalyzed Addition of Alcohol to Alkene | Alcohol, Strong Acid (e.g., H₂SO₄) | Follows Markovnikov's rule; susceptible to carbocation rearrangements. youtube.com |
Esterification: The formation of esters can be accomplished through several methods, most commonly via reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. Fischer esterification, involving the acid-catalyzed reaction with a carboxylic acid, is a classic approach, though it is an equilibrium process. The use of more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct, can provide higher yields.
Interactive Data Table: Esterification Reaction Conditions
| Method | Acylating Agent | Catalyst/Base | General Conditions |
| Fischer Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄, TsOH) | Typically requires heat and removal of water to drive the equilibrium. |
| Acyl Chloride Method | Acyl Chloride | Non-nucleophilic base (e.g., Pyridine, Et₃N) | Generally rapid and high-yielding at room temperature. |
| Anhydride Method | Carboxylic Anhydride | Base (e.g., Pyridine) or Acid Catalyst | Efficient and often used for acetylation. |
Functional Group Interconversions on the Cyclohexyl Ring
The 4-methylcyclohexyl group, while relatively stable, can undergo functional group interconversions. researchgate.netvanderbilt.edu The presence of the aminoethanol side chain can influence the stereochemical outcome of these reactions. For instance, the stereochemistry of the 4-methylcyclohexyl ring is a key structural element in some pharmacologically active molecules, and maintaining or altering this stereochemistry is crucial. researchgate.net
Transformations can include the introduction of other functional groups or modifications to the existing methyl group. For example, radical-mediated reactions could potentially be employed to functionalize the ring, though this would require careful control to avoid reaction at the more reactive N-H or O-H bonds of the side chain.
Fragmentation and Rearrangement Reactions
Oxidative Cleavage of Glycol Derivatives
While this compound is not a glycol, its 1,2-amino alcohol motif is susceptible to oxidative cleavage under specific conditions, a reaction analogous to the cleavage of glycols. beilstein-journals.orgacs.org This process involves the breaking of the carbon-carbon bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group.
Strong oxidizing agents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly used for this transformation. beilstein-journals.org The reaction proceeds through a cyclic intermediate, leading to the formation of an aldehyde and an imine, which can be further hydrolyzed. The presence of the amino group can influence the reaction rate and mechanism compared to a simple glycol. Quinone-catalyzed methods have also been developed for the oxidative deformylation of 1,2-amino alcohols to produce imines. beilstein-journals.org
Interactive Data Table: Oxidative Cleavage Reagents for Amino Alcohols
| Reagent | Typical Products | Key Mechanistic Feature |
| Sodium Periodate (NaIO₄) | Aldehydes, Imines | Formation of a cyclic periodate ester intermediate. beilstein-journals.org |
| Lead Tetraacetate (Pb(OAc)₄) | Aldehydes, Imines | Formation of a cyclic lead ester intermediate. beilstein-journals.org |
| Quinone Catalysts | Imines | Organocatalytic oxidative C-C bond cleavage. beilstein-journals.org |
Molecular Rearrangement Processes in Analogous Systems
Molecular rearrangements in systems analogous to this compound can be induced under various conditions. nih.govresearchgate.netacs.org For instance, the Beckmann rearrangement of oximes derived from cyclohexanone derivatives provides a pathway to lactams. msu.edu While not a direct reaction of the target molecule, this illustrates the types of skeletal rearrangements the cyclohexyl ring can undergo.
In the context of the amino alcohol functionality, acid-catalyzed rearrangements are possible. Protonation of the hydroxyl group can lead to its departure as water, forming a carbocation. This carbocation can then undergo hydride or alkyl shifts. For example, a 1,2-hydride shift could occur within the ethanolamine backbone, or more complex rearrangements involving the cyclohexyl ring could be envisioned, potentially leading to ring expansion or contraction under forcing conditions. msu.eduwiley-vch.de
Advanced Spectroscopic and Structural Characterization Methodologies
Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-[(4-methylcyclohexyl)amino]ethan-1-ol. Through various NMR experiments, the precise connectivity of atoms and the stereochemical arrangement can be determined.
For this compound, ¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the methyl, methine, and methylene (B1212753) protons of the 4-methylcyclohexyl group, as well as the methylene protons of the ethan-1-ol moiety. The chemical shifts (δ) and coupling constants (J) would be critical in assigning these signals. For instance, the protons on the carbon bearing the hydroxyl group (C1) would likely appear as a triplet, coupling with the adjacent methylene protons (C2).
¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The expected spectrum would show distinct signals for the methyl carbon, the carbons of the cyclohexane (B81311) ring, and the two carbons of the ethanolamine (B43304) side chain. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the final structural assignment.
Table 1: Hypothetical ¹H NMR Spectral Data for this compound (Note: Data is illustrative and based on predicted values.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.65 | t | 2H | -CH₂-OH |
| 2.80 | t | 2H | -NH-CH₂- |
| 2.50 | m | 1H | Cyclohexyl-CH-NH |
| 1.90 - 1.00 | m | 9H | Cyclohexyl ring protons |
| 0.90 | d | 3H | -CH₃ |
Table 2: Hypothetical ¹³C NMR Spectral Data for this compound (Note: Data is illustrative and based on predicted values.)
| Chemical Shift (δ, ppm) | Assignment |
| 60.5 | -CH₂-OH |
| 58.0 | Cyclohexyl-CH-NH |
| 52.0 | -NH-CH₂- |
| 34.0 - 30.0 | Cyclohexyl ring carbons |
| 22.5 | -CH₃ |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (molecular formula: C₉H₁₉NO), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight, which is calculated to be 157.1467 g/mol .
Under electron ionization (EI), the molecule would be expected to undergo characteristic fragmentation. A primary fragmentation pathway would likely involve the alpha-cleavage adjacent to the nitrogen atom or the oxygen atom, which are common fragmentation points for amines and alcohols. This could lead to the formation of key fragment ions. For example, cleavage of the C-C bond between the two carbons of the ethanol (B145695) side-chain could generate a prominent ion at m/z 30, corresponding to [CH₂=NH₂]⁺. Another likely fragmentation would be the loss of a water molecule (H₂O) from the molecular ion.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound (Note: Data is illustrative and based on typical fragmentation patterns.)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 157 | [M]⁺ (Molecular Ion) |
| 142 | [M - CH₃]⁺ |
| 139 | [M - H₂O]⁺ |
| 126 | [M - CH₂OH]⁺ |
| 98 | [C₆H₁₀=NH₂]⁺ |
| 30 | [CH₂=NH₂]⁺ |
Chromatographic Techniques for Purity Assessment and Isomer Differentiation
Chromatographic methods are essential for assessing the purity of this compound and for separating its potential stereoisomers. The presence of two chiral centers (C1 and C4 of the cyclohexyl ring, depending on substitution) means the compound can exist as different stereoisomers (cis/trans diastereomers and enantiomers).
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), could be used to assess the purity of the compound, provided it is sufficiently volatile and thermally stable. Different isomers might exhibit slightly different retention times.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be a standard approach to separate the target compound from any impurities.
To differentiate and quantify the stereoisomers, specialized chiral chromatography techniques would be necessary.
Chiral HPLC , using a column with a chiral stationary phase (CSP), is the most common method for separating enantiomers.
Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another powerful technique that often provides faster and more efficient separations of stereoisomers compared to HPLC.
The choice of the specific chiral column and mobile phase would require methodical development to achieve optimal separation of the cis and trans diastereomers and their respective enantiomers.
Computational and Theoretical Studies of 2 4 Methylcyclohexyl Amino Ethan 1 Ol
Quantum Chemical Calculations for Conformational Analysis of the Methylcyclohexyl Ring
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the geometries and relative energies of these conformers. conicet.gov.arnih.gov For the 4-methylcyclohexyl moiety, two primary chair conformers exist: one with the methyl group in an equatorial position and one with it in an axial position. The large aminoethanol substituent at the C1 position will also have an axial or equatorial preference.
The primary factor governing stability is steric hindrance, specifically 1,3-diaxial interactions. libretexts.org A substituent in the axial position experiences steric repulsion from the other two axial hydrogens on the same side of the ring. Consequently, conformations that place bulky substituents in the equatorial position are generally more stable. libretexts.orgsapub.org
For 2-[(4-methylcyclohexyl)amino]ethan-1-ol, both the methyl group and the significantly larger aminoethanol group will strongly prefer the equatorial position to minimize steric strain. This leads to the trans-diequatorial isomer being the most stable conformer. Computational methods can precisely quantify this energy difference, often referred to as the "A-value," which is the change in Gibbs free energy for the ring flip from the equatorial to the axial conformer. libretexts.org
| Conformer | Methyl Group Position | Aminoethanol Group Position | Relative Gibbs Free Energy (ΔG, kJ/mol) | Key Steric Interactions |
|---|---|---|---|---|
| Diequatorial | Equatorial | Equatorial | 0.0 (Reference) | Minimal steric strain |
| Diaxial | Axial | Axial | > 25.0 | Severe 1,3-diaxial interactions from both groups |
Mechanistic Investigations of Synthesis and Reaction Pathways
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. A plausible synthetic route is the reductive amination of 4-methylcyclohexanone (B47639) with ethanolamine (B43304). This process involves the formation of a hemiaminal intermediate, followed by dehydration to an imine (or iminium ion), which is then reduced to the final amine product. rsc.orgnih.gov
Transition State Characterization and Energy Barrier Determinations
By mapping the potential energy surface of the reaction, computational methods can identify the structures of all intermediates and, crucially, the transition states that connect them. rsc.orgbohrium.com The transition state represents the highest energy point along a reaction coordinate, and its energy relative to the reactants determines the activation energy or energy barrier of that step. acs.org
DFT calculations are commonly used to optimize the geometries of transition states and compute their corresponding energies. acs.org For the reductive amination pathway, key transition states would be calculated for the nucleophilic attack of the amine on the ketone, the dehydration step, and the hydride transfer from a reducing agent (e.g., sodium triacetoxyborohydride) to the imine. acs.org The calculated energy barriers provide a quantitative measure of the reaction kinetics, allowing for the identification of the rate-determining step. researchgate.net
| Reaction Step | Description | Calculated Activation Free Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Hemiaminal Formation | Nucleophilic attack of ethanolamine on 4-methylcyclohexanone | 12.5 |
| Imine Formation | Dehydration of the hemiaminal intermediate | 21.0 |
| Reduction | Hydride transfer to the iminium ion | 9.8 |
Note: Values are illustrative and based on typical calculations for reductive amination reactions. acs.org
Hydrogen Shift Mechanisms in Related Systems
The this compound molecule contains both a proton donor (hydroxyl group) and a proton acceptor (amino group), making it capable of intramolecular hydrogen bonding. arxiv.org Computational studies on similar amino alcohols show that this interaction can significantly influence the molecule's preferred conformation. acs.org
Furthermore, these functional groups allow for the possibility of proton transfer, a type of hydrogen shift. Quantum chemical calculations can model this process by locating the transition state for the proton moving from the oxygen to the nitrogen atom (or vice versa). Such studies provide insight into the acidity and basicity of the respective groups and the energetics of forming a zwitterionic species, which is generally less stable in the gas phase but can be stabilized by polar solvents. arxiv.org
Prediction of Spectroscopic Properties and Reaction Outcomes
Quantum mechanical calculations are widely used to predict various spectroscopic properties, which can be invaluable for structure elucidation and characterization. nih.gov By computing the electronic structure of this compound, it is possible to simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net
NMR chemical shifts are predicted by calculating the magnetic shielding tensors for each nucleus (e.g., ¹³C and ¹H). acs.org These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data to aid in peak assignment. researchgate.net Similarly, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR or Raman spectrum. arxiv.orgresearchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. nih.gov
| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Predicted DFT Frequency (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200-3600 | 3450 |
| N-H Stretch | Secondary Amine | 3300-3500 | 3380 |
| C-H Stretch | Alkyl | 2850-3000 | 2925 |
| C-O Stretch | Alcohol | 1050-1260 | 1100 |
Molecular Dynamics Simulations for Solvent Effects and Interactions
While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent. aip.orgnih.gov MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules (e.g., water) over time, governed by a force field. acs.org
These simulations provide a dynamic picture of how solvent molecules arrange themselves around the solute, forming a solvation shell. researchgate.net For this compound in an aqueous solution, MD can reveal the strength and lifetime of hydrogen bonds between the molecule's -OH and -NH groups and the surrounding water molecules. scielo.bracs.org This is critical because solvent interactions can significantly affect the conformational equilibrium of flexible molecules. aip.orgnih.gov For instance, a polar solvent might stabilize a conformer with a higher dipole moment that is less favorable in the gas phase. MD simulations also allow for the calculation of dynamic properties like diffusion coefficients and rotational correlation times. mdpi.com
Key insights from MD simulations are often visualized through radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. For example, the RDF for water oxygen atoms around the hydrogen of the alcohol group would show a sharp peak at a short distance, indicating a strong hydrogen-bonding interaction. acs.org
Exploration of Derivatives and Analogues of 2 4 Methylcyclohexyl Amino Ethan 1 Ol
Design and Synthesis of Homologous Structures with Modified Alkyl Chains
The synthesis of homologous structures of 2-[(4-methylcyclohexyl)amino]ethan-1-ol with modified N-alkyl chains is a key strategy to modulate the compound's physicochemical properties, such as lipophilicity and basicity. These modifications can significantly influence the molecule's interaction with biological targets. The primary synthetic route to these analogues involves the N-alkylation of a primary amine, in this case, 4-methylcyclohexylamine (B30895), with a suitable electrophile.
A common and direct method is the reaction of 4-methylcyclohexylamine with a series of ω-haloalcohols. For instance, reacting 4-methylcyclohexylamine with 3-bromopropan-1-ol or 4-chlorobutan-1-ol would yield the corresponding N-(3-hydroxypropyl) and N-(4-hydroxybutyl) analogues. However, a significant challenge in this approach is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. To circumvent this, careful control of reaction conditions, such as temperature and stoichiometry, is crucial.
A more controlled approach involves the use of protecting groups. For example, the amino group of an amino alcohol can be protected, followed by alkylation of the nitrogen, and subsequent deprotection. A widely used protecting group for amines is the tert-butoxycarbonyl (Boc) group. The synthesis can proceed by first protecting a longer-chain amino alcohol, such as 3-aminopropan-1-ol, with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The resulting N-Boc protected amino alcohol can then be N-alkylated with a 4-methylcyclohexyl halide. Finally, the Boc group is removed under acidic conditions to yield the desired homologous structure.
Reductive amination represents another versatile strategy. This method involves the reaction of 4-methylcyclohexylamine with a hydroxy-aldehyde or hydroxy-ketone in the presence of a reducing agent. For example, reacting 4-methylcyclohexylamine with 3-hydroxypropanal (B37111) and a reducing agent like sodium borohydride (B1222165) would produce 3-[(4-methylcyclohexyl)amino]propan-1-ol. This method is advantageous as it is generally high-yielding and avoids the issue of over-alkylation.
The table below summarizes various synthetic strategies for preparing homologous structures of this compound with modified alkyl chains.
| Target Analogue | Synthetic Strategy | Key Reagents | Potential Challenges |
| 3-[(4-methylcyclohexyl)amino]propan-1-ol | Direct N-alkylation | 4-methylcyclohexylamine, 3-bromopropan-1-ol | Over-alkylation |
| 4-[(4-methylcyclohexyl)amino]butan-1-ol | Reductive amination | 4-methylcyclohexylamine, 4-hydroxybutanal, NaBH₄ | Availability of hydroxy-aldehyde |
| 2-[(4-methylcyclohexyl)(methyl)amino]ethan-1-ol | N-alkylation of the secondary amine | This compound, Methyl iodide | Over-alkylation to quaternary salt |
| 2-[(4-methylcyclohexyl)(ethyl)amino]ethan-1-ol | N-alkylation with protecting group strategy | N-Boc-2-aminoethanol, 4-methylcyclohexyl bromide, Ethyl iodide, TFA | Multi-step synthesis |
Introduction of Different Substituents on the Cyclohexyl Ring and Their Stereochemical Influence
Introducing substituents onto the cyclohexyl ring of this compound can profoundly impact its stereochemistry and, consequently, its biological activity. The cyclohexane (B81311) ring exists predominantly in a chair conformation, where substituents can occupy either axial or equatorial positions. Due to steric hindrance, larger substituents preferentially occupy the more stable equatorial position. acs.org
The starting material, 4-methylcyclohexylamine, exists as two stereoisomers: cis and trans. In the trans isomer, the methyl and amino groups are on opposite sides of the ring, allowing both to potentially occupy equatorial positions in the chair conformation, which is energetically favorable. In the cis isomer, they are on the same side, forcing one group to be axial if the other is equatorial. For many pharmaceutical applications, the trans isomer is preferred due to its greater stability and defined stereochemistry. rsc.org
The synthesis of analogues with different substituents on the cyclohexyl ring often starts with a correspondingly substituted cyclohexanone (B45756). For example, the synthesis of 2-[(4-ethylcyclohexyl)amino]ethan-1-ol (B1517344) would begin with 4-ethylcyclohexanone. This ketone can be converted to the corresponding oxime, which is then reduced to 4-ethylcyclohexylamine. The reduction of the oxime, often with sodium in alcohol, can produce a mixture of cis and trans isomers. rsc.org Separation of these isomers can be achieved by fractional crystallization of their salts, such as the hydrochloride or pivalate (B1233124) salts. nih.gov
The stereochemical influence of these substituents is a critical consideration in drug design. The precise spatial arrangement of atoms is often crucial for a molecule to fit into the binding site of a protein or enzyme. rsc.orgrsc.org Even subtle changes, such as the difference between a cis and trans isomer, can lead to dramatic differences in biological activity. mdpi.com
The following table illustrates the potential stereochemical outcomes for different substituents on the cyclohexyl ring.
| Substituent at C-4 | Starting Material | Expected Major Isomer | Stereochemical Consideration |
| Ethyl | 4-Ethylcyclohexanone | trans-4-Ethylcyclohexylamine | The ethyl group, being larger than methyl, will have a strong preference for the equatorial position. |
| Isopropyl | 4-Isopropylcyclohexanone | trans-4-Isopropylcyclohexylamine | Increased steric bulk further favors the equatorial position for the isopropyl group. |
| Methoxy (B1213986) | 4-Methoxycyclohexanone | trans-4-Methoxycyclohexylamine | The stereoelectronic effects of the methoxy group can also influence conformational preference. |
| Fluoro | 4-Fluorocyclohexanone | Mixture of cis and trans | The small size and electronic properties of fluorine may lead to a less pronounced preference for the equatorial position compared to alkyl groups. |
Bioisosteric Replacements in the Ethanolamine (B43304) Backbone
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to improve potency, selectivity, and metabolic stability. nih.govresearchgate.net In the context of this compound, the ethanolamine backbone presents several opportunities for bioisosteric replacement. The key features of this backbone are the secondary amine and the primary hydroxyl group, separated by a two-carbon linker. These groups are often involved in hydrogen bonding interactions with biological targets.
One common bioisosteric replacement for an alcohol is a primary amide or a sulfonamide. For instance, the hydroxyl group could be replaced by a methanesulfonamide (B31651) group (-NHSO₂CH₃). This group can still act as a hydrogen bond donor and acceptor but has different electronic and lipophilic properties. The synthesis of such an analogue would involve the reaction of 4-methylcyclohexylamine with a suitable electrophile containing a protected sulfonamide, followed by deprotection.
Another approach is to replace the entire ethanolamine moiety with a different scaffold that maintains a similar spatial arrangement of key interaction points. For example, a 1,2,3-triazole ring can act as a bioisostere for an amide bond and can be incorporated into a linker to mimic the spacing and hydrogen bonding capabilities of the ethanolamine backbone. The synthesis of such analogues often involves click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition.
The amino group can also be replaced. For example, an ether linkage could be introduced to create an analogue like 1-(4-methylcyclohexyloxy)ethan-2-ol. While this removes the basicity of the nitrogen, it maintains a hydrogen bond acceptor and a hydroxyl group at a similar distance.
The following table provides some examples of potential bioisosteric replacements for the ethanolamine backbone of this compound.
| Original Moiety | Bioisosteric Replacement | Rationale | Synthetic Approach |
| Hydroxyl (-OH) | Methanesulfonamide (-NHSO₂CH₃) | Mimics hydrogen bonding, alters electronics and lipophilicity. | Reaction with a protected methanesulfonamidoethyl halide. |
| Ethanolamine | 3-Amino-1,2-propanediol | Introduces an additional hydroxyl group for potential new interactions. | Ring-opening of an epoxide with 4-methylcyclohexylamine. |
| Ethanolamine | (1H-1,2,3-triazol-4-yl)methanol | Introduces a rigid heterocyclic core, mimics hydrogen bonding. | Copper-catalyzed azide-alkyne cycloaddition. |
| Amino (-NH-) | Ether (-O-) | Removes basicity, maintains hydrogen bond acceptor capability. | Williamson ether synthesis. |
Stereochemical Implications of Analogue Design and Reactivity
The design and synthesis of analogues of this compound are intrinsically linked to stereochemistry. The presence of chiral centers in the molecule means that different stereoisomers can exist, and these isomers can have distinct biological activities. The two main chiral centers to consider are the carbon of the cyclohexyl ring attached to the nitrogen and the carbon of the ethanolamine backbone bearing the hydroxyl group.
The stereoselective synthesis of vicinal amino alcohols, such as the ethanolamine moiety, is a well-established area of organic chemistry. One of the classic methods is the ring-opening of a chiral epoxide with an amine. For example, reacting (R)-styrene oxide with 4-methylcyclohexylamine would preferentially yield one diastereomer of the corresponding amino alcohol. The stereochemistry of the epoxide dictates the stereochemistry of the resulting hydroxyl group.
Another powerful method is the Sharpless asymmetric aminohydroxylation, which can introduce an amino and a hydroxyl group across a double bond in a stereocontrolled manner. nih.gov This would be particularly useful for synthesizing analogues from unsaturated precursors.
The reactivity of the functional groups can also be influenced by stereochemistry. For example, the rate of N-alkylation or acylation of the amino group can be affected by the steric hindrance imposed by the conformation of the cyclohexyl ring. An axially oriented amino group might be less accessible to bulky reagents than an equatorially oriented one.
The interplay between the stereocenters on the cyclohexyl ring and the ethanolamine backbone can lead to a complex mixture of diastereomers. The separation and characterization of these isomers are essential for understanding their structure-activity relationships.
The table below highlights key stereochemical considerations in the design and synthesis of analogues of this compound.
| Stereochemical Feature | Design Consideration | Synthetic Control | Impact on Reactivity/Activity |
| Cyclohexyl ring substitution | Preference for trans isomers to maximize stability. | Stereoselective reduction of oximes; separation of isomers by crystallization. | A defined, stable conformation can lead to more selective biological activity. |
| Ethanolamine backbone | Control of the absolute configuration of the hydroxyl-bearing carbon. | Use of chiral epoxides; asymmetric aminohydroxylation. | Enantiomers can have vastly different pharmacological profiles. |
| Diastereomer formation | The combination of stereocenters on the ring and backbone creates diastereomers. | Diastereoselective synthesis or chromatographic separation of isomers. | Diastereomers can have different physical properties and biological activities. |
| Conformational locking | Introduction of bulky groups to fix the ring conformation. | Synthesis from a conformationally locked starting material. | Can pre-organize the molecule for optimal binding to a target. |
Applications of 2 4 Methylcyclohexyl Amino Ethan 1 Ol in Organic Synthesis and Catalysis
As a Versatile Intermediate in the Synthesis of Complex Organic Molecules
The structural framework of 2-[(4-methylcyclohexyl)amino]ethan-1-ol positions it as a significant intermediate in the synthesis of more complex, high-value molecules, particularly within the pharmaceutical industry. The reactivity of its amine and alcohol functional groups allows for sequential or selective modifications, enabling the construction of elaborate molecular architectures.
A notable example that underscores the importance of the 4-methylcyclohexylamine (B30895) core is in the synthesis of Glimepiride, a third-generation sulfonylurea drug used to treat type 2 diabetes. newdrugapprovals.orggoogle.com In the established synthesis of Glimepiride, the key intermediate trans-4-methylcyclohexylamine is reacted with other components to form the final active pharmaceutical ingredient. newdrugapprovals.orggoogle.com The this compound molecule can be considered a more functionalized version of this key intermediate. The presence of the ethanol (B145695) group offers an additional point for chemical modification, allowing it to serve as a precursor for a different range of derivatives.
Furthermore, the ethanolamine (B43304) moiety is a widely used feedstock in the production of various chemicals, including pharmaceuticals and corrosion inhibitors. wikipedia.org By incorporating the specific 4-methylcyclohexyl group, this amino alcohol serves as a specialized intermediate for creating compounds where this particular lipophilic and stereochemically defined group is a desired feature. The ability to act as a precursor for drug candidates and other bioactive molecules highlights its role as a versatile intermediate in synthetic chemistry. nih.gov
Role as a Building Block for Diversified Chemical Scaffolds
In modern drug discovery and materials science, the use of well-defined molecular building blocks is essential for creating libraries of compounds with diverse structures and functions. chemscene.com this compound is an exemplary building block due to its combination of a rigid cyclic core, chirality, and two distinct functional groups.
Chiral 1,2-amino alcohols are recognized as "privileged scaffolds" because their structural motif is frequently found in biologically active compounds and successful chiral ligands. nih.govacs.org This makes them highly valuable starting points for combinatorial chemistry and the development of new chemical entities. The amine and alcohol groups can be independently reacted to attach different substituents, allowing for the systematic exploration of chemical space around the core 4-methylcyclohexyl-ethanolamine scaffold.
Amines are fundamental building blocks in the synthesis of polymers, dyes, and agrochemicals. The specific structure of this compound, with its defined stereochemistry, allows for its incorporation into larger molecules where three-dimensional structure is critical for function. This makes it a powerful tool for creating diversified scaffolds that can be screened for biological activity or tailored for specific material properties.
Utilization as a Chiral Ligand in Asymmetric Catalysis
One of the most significant applications of this compound is its use as a precursor for chiral ligands in asymmetric catalysis. The ability to synthesize molecules as single enantiomers is crucial in the pharmaceutical industry, and catalysis using chiral metal-ligand complexes is a primary method for achieving this. nih.gov
The effectiveness of a chiral ligand is rooted in its structural design. For amino alcohols like this compound, several principles contribute to their success in inducing enantioselectivity:
Chelation: The nitrogen of the amine and the oxygen of the alcohol can coordinate simultaneously to a metal center, forming a stable five-membered chelate ring. This creates a structurally well-defined and rigid catalyst complex.
Chiral Environment: The stereocenters on the 4-methylcyclohexyl ring and the amino alcohol backbone create a distinct three-dimensional space around the metal's active site.
Steric Hindrance: The bulky 4-methylcyclohexyl group acts as a "chiral wall," physically blocking one face of the substrate as it approaches the metal center. This steric directing effect forces the reaction to occur on the other, more accessible face, leading to the preferential formation of one enantiomer. The rigidity of cyclic structures in ligands is often a key factor in achieving high levels of enantioselectivity. mdpi.comdicp.ac.cn
These design principles allow ligands derived from this amino alcohol to effectively transfer their chiral information to the substrate during the catalytic cycle.
Ligands based on chiral β-amino alcohols are employed in a wide array of catalytic processes. While specific data for ligands derived directly from this compound is specialized, the performance of structurally similar ligands demonstrates their broad applicability.
Asymmetric Hydrogenation: This is a key industrial reaction for producing chiral amines and alcohols. wikipedia.org Chiral β-amino alcohol ligands are highly effective in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones and imines, yielding products with high enantiomeric excess (ee). mdpi.com Similarly, manganese-based catalysts bearing chiral ligands have been developed for the asymmetric hydrogenation of ketimines, showing the ability to differentiate between even minimally different alkyl groups on the substrate. nih.gov
| Catalytic Process | Metal Catalyst | Ligand Type | Substrate | Product | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ruthenium | Chiral β-Amino Alcohol | N-Phosphinyl Ketimines | Chiral Phosphinamides | Up to 82% | mdpi.com |
| Asymmetric Hydrogenation | Manganese | Chiral PNNP Ligand | Dialkyl Ketimines | Chiral Amines | High (distinguishes Me vs. Et) | nih.gov |
| Asymmetric Hydrogenation | Ruthenium | Chiral Phosphine | 8-Substituted Quinolines | Chiral Tetrahydroquinolines | Up to 91:9 er | rsc.org |
Other Catalytic Processes: Beyond hydrogenation, these ligands are used in carbon-carbon bond-forming reactions. A classic example is the enantioselective addition of organozinc reagents to aldehydes. Chiral amino alcohols promote this reaction, yielding chiral secondary alcohols with nearly quantitative yield and excellent enantioselectivity (up to 95% ee). rsc.org Copper-catalyzed reactions, such as the synthesis of chiral γ-amino alcohols, also benefit from chiral ligands to control the stereochemical outcome. acs.org
| Catalytic Process | Metal Catalyst | Ligand Type | Reactants | Product | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|---|
| Addition of Diethylzinc to Aldehydes | Zinc | Chiral β-Amino Alcohol | Benzaldehyde, Diethylzinc | (S)-1-Phenylpropan-1-ol | Up to 95% | rsc.org |
| Petasis Borono-Mannich Reaction | Boron | BINOL-derived Catalyst | Aldehyde, Amine, Boronate | Chiral 1,2-Amino Alcohols | High | chemrxiv.org |
The mechanism by which chiral amino alcohol ligands induce enantioselectivity involves a series of well-coordinated steps.
Catalyst Formation: The amino alcohol ligand first reacts with a metal precursor (e.g., a ruthenium, iridium, or manganese salt) to form a stable, chiral catalyst complex. The N and O atoms of the ligand bind to the metal, defining its coordination sphere.
Substrate Coordination: The substrate (e.g., a ketone or imine) coordinates to the metal center of the chiral complex.
Stereoselective Transformation: This is the key enantioselective step. The chiral environment created by the ligand, dominated by the sterically demanding 4-methylcyclohexyl group, dictates the orientation of the coordinated substrate. This arrangement ensures that one prochiral face of the substrate is shielded while the other is exposed. Consequently, the attacking reagent (e.g., a hydride in hydrogenation or an alkyl group from an organometallic reagent) can only approach from the unhindered direction.
Product Release: After the transformation, the chiral product is released from the coordination sphere, regenerating the catalyst to begin a new cycle.
Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have shown that non-covalent interactions between the ligand and the substrate in the transition state are crucial for high selectivity. chemrxiv.org The exceptional stereocontrol arises from the modular nature of the catalyst and these cooperative interactions, which lock the substrate into a single, favored orientation for the reaction. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-[(4-methylcyclohexyl)amino]ethan-1-ol?
The synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. For example:
- Reductive amination : Reacting 4-methylcyclohexylamine with glycolaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH 5–6) .
- Nucleophilic substitution : Using 2-chloroethanol and 4-methylcyclohexylamine in a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate (K2CO3) to facilitate displacement .
Key considerations : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. How is the structural identity of this compound confirmed experimentally?
Characterization involves:
Q. What solvent systems are optimal for purifying this compound?
Recrystallization in ethanol/water (3:1 v/v) yields high-purity crystals. For column chromatography, use silica gel with a gradient of ethyl acetate (10–50%) in hexane to separate polar byproducts .
Advanced Research Questions
Q. How does the stereochemistry of the 4-methylcyclohexyl group influence reactivity in substitution reactions?
The axial vs. equatorial conformation of the methyl group affects steric hindrance:
- Axial methyl : Increases steric bulk, slowing nucleophilic attack at the adjacent amino group.
- Equatorial methyl : Reduces steric hindrance, enhancing reaction rates in SN2 mechanisms.
Computational studies (DFT) can predict energy barriers for different conformers . Experimental validation via kinetic assays (e.g., monitoring alkylation rates with methyl iodide) is recommended .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Temperature control : Maintain ≤60°C to prevent dehydration of the ethanolamine moiety.
- Catalyst optimization : Use immobilized catalysts (e.g., Pd/C for hydrogenation steps) to improve yield and recyclability .
- In-line purification : Couple continuous flow synthesis with membrane filtration to remove impurities in real time .
Q. How can computational modeling predict this compound’s binding affinity for biological targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with receptors like G protein-coupled receptors (GPCRs). The hydroxyl and amino groups form hydrogen bonds with Asp113 and Tyr199 residues in homology models .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to validate binding modes .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Q. How does the compound’s logP value impact its application in drug delivery systems?
- Calculated logP (2.89) : Indicates moderate hydrophobicity, suitable for transdermal or oral formulations.
- Experimental validation : Use shake-flask method (octanol/water partitioning) to refine predictions .
Q. What safety protocols are critical for handling this compound in vitro?
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors.
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal .
Q. How can SAR studies optimize bioactivity of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
